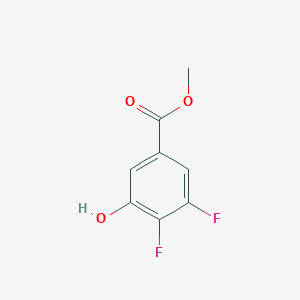
Methyl 3,4-difluoro-5-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-difluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms and one hydroxyl group, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-difluoro-5-hydroxybenzoate typically involves the esterification of 3,4-difluoro-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl 3,4-difluoro-5-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3,4-difluoro-5-hydroxybenzaldehyde.
Reduction: 3,4-difluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3,4-difluoro-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl 3,4-difluoro-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the fluorine atoms.
Methyl 3,5-difluoro-4-hydroxybenzoate: Similar structure with different positions of the fluorine atoms.
Methyl 3,4-difluoro-2-hydroxybenzoate: Similar structure with the hydroxyl group in a different position.
Uniqueness
Methyl 3,4-difluoro-5-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications .
生物活性
Methyl 3,4-difluoro-5-hydroxybenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and two fluorine atoms substituting hydrogen atoms on a benzoate ring. This unique configuration may influence its biological activity by enhancing molecular interactions with biological targets.
The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can enhance the compound's stability and reactivity. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several strains of bacteria, including Staphylococcus aureus, with an effective concentration (EC50) comparable to established antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent against resistant strains .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells compared to controls. This suggests its potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated benzoates to understand its unique properties better.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (EC50 µM) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 4.8 | Moderate |
| Methyl 2,6-difluorobenzoate | 6.5 | Low |
| Methyl 4-fluorobenzoate | 7.0 | Moderate |
属性
分子式 |
C8H6F2O3 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
methyl 3,4-difluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 |
InChI 键 |
YRTAIHBZMJNHJS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















